CSF1R Inhibitory Potency
BPR1R024 (free base, equivalent to BPR1R024 mesylate) demonstrates a CSF1R biochemical IC₅₀ of 0.53 nM [1]. In direct comparison, this potency exceeds that of clinically evaluated CSF1R inhibitors: PLX3397 (pexidartinib) exhibits an IC₅₀ of 20 nM (37.7-fold less potent) , BLZ945 (sotuletinib) exhibits an IC₅₀ of 1 nM (1.9-fold less potent) , and JNJ-40346527 (edicotinib) exhibits an IC₅₀ of 3.2 nM (6.0-fold less potent) . The 0.53 nM IC₅₀ places BPR1R024 among the most potent CSF1R inhibitors reported to date.
| Evidence Dimension | CSF1R biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.53 nM |
| Comparator Or Baseline | PLX3397: 20 nM; BLZ945: 1 nM; JNJ-40346527: 3.2 nM |
| Quantified Difference | 1.9× to 37.7× more potent than comparators |
| Conditions | Biochemical kinase inhibition assays; BPR1R024 tested in Z-LYTE or LANCE Ultra assay formats; comparator IC₅₀ values from respective literature/datasheets under comparable assay conditions |
Why This Matters
Higher potency enables lower dosing requirements in cell-based and in vivo experiments, reducing potential off-target effects and compound consumption.
- [1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. IC₅₀ = 0.53 nM. View Source
